Epetraborole

Mycobacterium abscessus NTM drug resistance

Epetraborole (GSK2251052/AN3365) is the only benzoxaborole LeuRS inhibitor with FDA Orphan Drug & QIDP designations, ensuring regulatory continuity absent in preclinical analogs. MIC50/MIC90 of 0.06/0.12 mg/L against 147 M. abscessus isolates without cross-resistance to standard antimycobacterials makes it the gold-standard reference for NTM susceptibility panels. It demonstrates zero CYP inhibition/induction or transporter interaction—ideal for combination therapy research, unlike rifamycins or macrolides. Validated in vivo efficacy in murine melioidosis and M. abscessus models, with human PK bridging data available.

Molecular Formula C11H16BNO4
Molecular Weight 237.06 g/mol
CAS No. 1093643-37-8
Cat. No. B1504100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpetraborole
CAS1093643-37-8
Synonyms3-(aminomethyl)-7-(3-hydroxypropoxy)-1-hydroxy-1,3-dihydro-2,1-benzoxaborole
GSK052
GSK2251052
Molecular FormulaC11H16BNO4
Molecular Weight237.06 g/mol
Structural Identifiers
SMILESB1(C2=C(C=CC=C2OCCCO)C(O1)CN)O
InChIInChI=1S/C11H16BNO4/c13-7-10-8-3-1-4-9(16-6-2-5-14)11(8)12(15)17-10/h1,3-4,10,14-15H,2,5-7,13H2/t10-/m1/s1
InChIKeyFXQIIDINBDJDKL-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epetraborole (CAS 1093643-37-8): A Clinical-Stage Bacterial Leucyl-tRNA Synthetase Inhibitor with Oral Bioavailability and Orphan Drug Designation for NTM Infections


Epetraborole (also designated GSK2251052, AN3365, BRII-658) is an investigational, orally bioavailable small molecule belonging to the aminomethylbenzoxaborole class of antibacterials [1]. Its mechanism of action involves selective inhibition of bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis, via a unique oxaborole tRNA-trapping (OBORT) mechanism that forms a stable adduct with tRNALeu within the enzyme‘s editing site, a mode of action distinct from all currently approved antibiotic classes [2]. The compound has received Orphan Drug Designation from the U.S. FDA for the treatment of infections caused by nontuberculous mycobacteria (NTM) and has advanced to pivotal Phase 2/3 clinical evaluation for treatment-refractory Mycobacterium avium complex (MAC) lung disease and investigator-initiated Phase 2 trials for Mycobacterium abscessus complex lung disease [3][4].

Why In-Class Leucyl-tRNA Synthetase Inhibitors Cannot Substitute for Epetraborole in Research and Clinical Development


Generic substitution within the benzoxaborole class of leucyl-tRNA synthetase inhibitors is not scientifically valid due to substantial divergence in pharmacokinetic properties, resistance susceptibility profiles, and clinical development maturity across structurally related analogs. For instance, the epetraborole analog DS86760016 exhibits markedly different pharmacokinetic parameters in animal models, including lower plasma clearance, longer plasma half-life, and higher renal excretion than epetraborole, which directly impacts dosing regimens and tissue distribution predictions [1]. Conversely, the M. tuberculosis-selective analog GSK656 (GSK3036656) demonstrates a different selectivity and potency profile optimized for mycobacterial LeuRS rather than the broader Gram-negative and NTM spectrum of epetraborole, with distinct IC50 values against human mitochondrial and cytoplasmic LeuRS isoforms [2]. Furthermore, the rapid emergence of on-treatment resistance observed with epetraborole in complicated urinary tract infection trials—a liability that prompted termination of that development program—does not automatically extrapolate to other LeuRS inhibitors with alternative binding site interactions or resistance mutation frequencies [3]. These compound-specific differences in PK, selectivity, and resistance emergence render direct substitution without empirical validation scientifically unsound.

Quantitative Evidence Guide for Epetraborole: Head-to-Head and Comparative Data for Procurement Decisions


Potent and Consistent In Vitro Activity Against M. abscessus Clinical Isolates Irrespective of Resistance to Standard-of-Care Agents

Epetraborole demonstrates potent and highly consistent in vitro activity against a large, geographically diverse panel of 147 clinical Mycobacterium abscessus isolates, with MIC values ranging from 0.03 to 0.25 mg/L and MIC50/MIC90 of 0.06/0.12 mg/L [1]. Critically, this activity remains unchanged when isolates are stratified by amikacin resistance, clarithromycin resistance, or colony morphotype, with MIC50/MIC90 values consistently at 0.06/0.12 mg/L across all subgroups [1]. In contrast, standard-of-care agents such as clarithromycin and amikacin show significantly elevated MICs against resistant isolates, rendering them clinically ineffective in treatment-refractory populations [2].

Mycobacterium abscessus NTM drug resistance broth microdilution

Direct Pharmacokinetic Differentiation from Next-Generation Analog DS86760016

A direct comparative study evaluating epetraborole against its next-generation analog DS86760016 in animal models revealed substantial pharmacokinetic differentiation. DS86760016 exhibited lower plasma clearance, longer plasma half-life, and higher renal excretion than epetraborole, representing a deliberate PK optimization effort [1]. While both compounds show comparable in vitro activity against M. abscessus, the PK divergence translates to different dosing requirements and tissue exposure profiles [1]. Notably, DS86760016 was developed in part to address the rapid resistance emergence observed with epetraborole in earlier Gram-negative infection trials, though direct comparative resistance frequency data between the two compounds in NTM models are not yet published [1].

pharmacokinetics analog comparison benzoxaborole clearance

Low Drug-Drug Interaction Liability Facilitates Combination Regimen Development

Comprehensive in vitro DDI studies evaluated epetraborole and its major circulating metabolite M3 for CYP enzyme inhibition, induction, and transporter interactions. Epetraborole was found to be a poor substrate for major CYP enzymes, and neither epetraborole nor M3 demonstrated potent reversible or time-dependent inhibition of major CYP isoforms at clinically relevant concentrations [1]. Epetraborole was not an inducer of CYP1A2 mRNA and only a weak inducer of CYP2B6 and CYP3A4 [1]. Epetraborole was a substrate only for OCT2 among evaluated transporters, and neither compound inhibited major human efflux or uptake transporters [1]. This profile contrasts with many anti-mycobacterial agents such as rifamycins (potent CYP inducers) and macrolides (CYP3A4 inhibitors), which carry significant DDI burdens that complicate combination therapy [2].

drug-drug interaction CYP enzymes transporter combination therapy

In Vivo Synergy with Ceftazidime Against Burkholderia pseudomallei in Murine Melioidosis Model

In an acute pulmonary murine infection model of melioidosis, epetraborole administered orally demonstrated equivalent efficacy to the standard-of-care drug ceftazidime [1]. Critically, the addition of epetraborole to ceftazidime significantly improved antimicrobial activity compared to ceftazidime alone in this animal model, providing direct evidence of in vivo combination benefit [1]. Ex vivo studies using THP-1 macrophages confirmed the potency of epetraborole and demonstrated synergy between epetraborole and ceftazidime [1]. Against a panel of 13 clinically derived and 3 reference B. pseudomallei strains with broad susceptibility ranges to standard-of-care agents, epetraborole exhibited MICs of 0.25–4 μg/mL [1].

Burkholderia pseudomallei melioidosis synergy in vivo efficacy

Regulatory Differentiation: FDA Orphan Drug and QIDP Designations for NTM Infections

Epetraborole has received Orphan Drug Designation from the U.S. FDA for the treatment of infections caused by nontuberculous mycobacteria (NTM), granted on February 9, 2022 [1]. Additionally, epetraborole has been granted Qualified Infectious Disease Product (QIDP) and Fast Track designations by the FDA for NTM indications [2]. These designations provide significant regulatory advantages including potential eligibility for priority review, extended market exclusivity periods, and orphan drug tax credits. In contrast, the analog DS86760016 and the tuberculosis-selective analog GSK656 have not yet advanced to clinical-stage development with equivalent regulatory designations for NTM indications [3].

Orphan Drug QIDP FDA designation NTM

PK/PD Driver Characterization: AUC-Driven Efficacy and Human PK Bridging Data

Dose fractionation studies in a murine B. pseudomallei lung infection model established that the PK/PD driver of epetraborole efficacy is total drug exposure (AUC0-24) rather than peak concentration (Cmax) or time above MIC [1]. Doses ≥200 mg/kg (achieving AUC0-24 ~110 µg·h/mL) produced >1.6 log10 CFU decreases from baseline across all ten tested B. pseudomallei strains [1]. Notably, an AUC0-24 of ~110 µg·h/mL was achieved in humans with a 2000 mg IV dose in a Phase 1 clinical trial where doses up to 4000 mg/day for 14 days were well tolerated with no serious adverse events [1]. This PK/PD bridging data provides a quantitative exposure-efficacy relationship translatable from preclinical models to human dosing.

PK/PD AUC dose fractionation human bridging

Optimal Research and Industrial Application Scenarios for Epetraborole Based on Quantitative Evidence


NTM Drug Discovery: Reference Standard for M. abscessus In Vitro Susceptibility Testing

Based on the demonstrated MIC50/MIC90 of 0.06/0.12 mg/L across 147 clinical M. abscessus isolates—with no shift in potency against amikacin-resistant or clarithromycin-resistant strains—epetraborole is ideally suited as a reference compound for establishing baseline susceptibility in NTM drug discovery screening cascades [1]. Its consistent activity across all subspecies (abscessus, bolletii, massiliense) and resistance phenotypes makes it a reliable positive control for broth microdilution assays following CLSI guidelines. Procurement of research-grade epetraborole for this purpose enables robust benchmarking of novel antimycobacterial candidates against a clinically validated, oral-spectrum comparator.

Combination Therapy Development: Preferred Partner Agent with Low DDI Liability

Given the comprehensive in vitro demonstration that epetraborole is a poor CYP substrate, lacks potent CYP inhibition/induction, and does not inhibit major efflux or uptake transporters, it is the preferred benzoxaborole for combination therapy research programs [2]. Unlike rifamycins (potent CYP inducers) and macrolides (CYP3A4 inhibitors), epetraborole introduces minimal DDI confounding when co-administered with other antimicrobials. This property, combined with checkerboard assay data showing no antagonism with clarithromycin, rifabutin, amikacin, or bedaquiline against NTM strains—and synergy/additivity with ethambutol—positions epetraborole as an ideal partner agent for evaluating novel drug combinations against NTM and B. pseudomallei [3].

In Vivo Murine Efficacy Studies: Validated Positive Control for Melioidosis and NTM Infection Models

For researchers conducting in vivo efficacy studies, epetraborole offers validated positive control performance in both acute pulmonary murine melioidosis models and mouse M. abscessus infection models [4][5]. In melioidosis, oral epetraborole demonstrates equivalent efficacy to ceftazidime and significantly improves antimicrobial activity when combined with ceftazidime, providing a robust benchmark for evaluating novel therapeutics [4]. In M. abscessus mouse infection models, epetraborole has confirmed in vivo activity, establishing it as a useful comparator for novel benzoxaborole candidates [5]. The availability of human PK bridging data (AUC0-24 ~110 µg·h/mL achieved at clinically tolerable doses) further supports dose translation from murine to predicted human exposures [6].

Clinical Trial Material Sourcing: Orphan Drug Pathway De-Risking

Organizations sourcing GMP-grade epetraborole for clinical trial applications benefit from the compound‘s active FDA Orphan Drug and QIDP designations for NTM infections, which confer regulatory advantages including potential extended market exclusivity and priority review eligibility [7]. These designations signal a defined regulatory pathway and increase the likelihood of continued clinical development, thereby reducing supply chain and material obsolescence risk compared to preclinical analogs lacking such status. The ongoing investigator-initiated Phase 2 REBOUND trial (NCT07301320) in M. abscessus lung disease, combined with the completed Phase 2/3 EBO-301 trial in MAC, confirms active clinical demand and established clinical supply infrastructure [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epetraborole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.